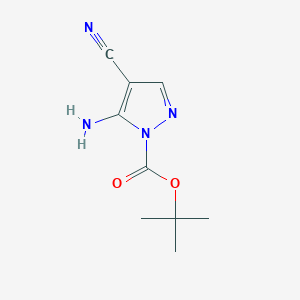![molecular formula C11H10N2O4 B1423678 methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate CAS No. 1232776-63-4](/img/structure/B1423678.png)
methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate
Descripción general
Descripción
Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pyridazine, a heterocyclic compound that has been found to exhibit a wide range of biological activities. Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been shown to have promising properties as a research tool, particularly in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is not fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate in lab experiments is its potential as a research tool for studying the function of certain enzymes and receptors. It has also been found to have potential as a lead compound for developing new drugs and therapies. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are a number of future directions for research on methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate. One area of focus could be on further elucidating its mechanism of action, particularly with regard to its interactions with enzymes and receptors in the body. Another area of research could be on developing new drugs and therapies based on the structure of this compound. Additionally, research could be conducted on the potential applications of this compound in other fields, such as materials science and nanotechnology.
Aplicaciones Científicas De Investigación
Methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been found to have potential as a research tool for studying the function of certain enzymes and receptors, as well as for developing new drugs and therapies.
Propiedades
IUPAC Name |
methyl 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-11(15)7-13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCNHWUORBCSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)


![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)





